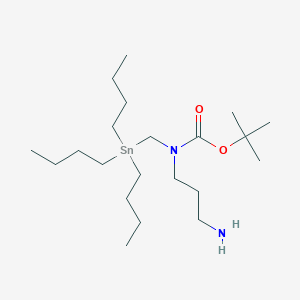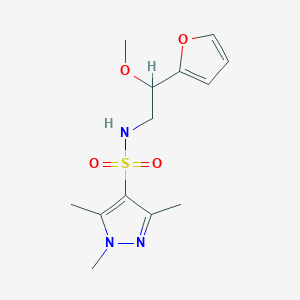
SnAP DA Reagent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of SnAP DA Reagent involves the use of SnAP (Stannyl Amino Propyl) reagents. These reagents provide a one-step route to saturated N-heterocycles when used in tandem with various aldehyde substrates . The reaction conditions are typically mild, and the process is well-tolerated by aldehydes bearing aryl, heteroaryl, aliphatic, halogenated, and glyoxylate groups . Industrial production methods for this compound are not extensively documented, but the use of SnAP reagents in automated synthesis platforms like the Synple Automated Synthesis Platform is noted .
Análisis De Reacciones Químicas
SnAP DA Reagent undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the stannyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively detailed in the literature.
Cross-Coupling Reactions: SnAP reagents are known for their application in cross-coupling reactions to form N-heterocycles.
Common reagents used in these reactions include various aldehydes and mild reaction conditions. The major products formed from these reactions are saturated N-heterocycles, which are valuable in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
SnAP DA Reagent has several scientific research applications:
Chemistry: It is used in the synthesis of N-heterocycles, which are important intermediates in organic synthesis.
Biology: The compound can be used as a biochemical reagent in life science research.
Industry: The compound is used in automated synthesis platforms for the efficient production of N-heterocycles.
Mecanismo De Acción
The mechanism of action of SnAP DA Reagent involves its role as a SnAP reagent. It facilitates the formation of N-heterocycles through a one-step reaction with aldehydes. The stannyl group in the compound acts as a nucleophile, attacking the carbonyl group of the aldehyde to form the desired N-heterocycle . The molecular targets and pathways involved in this process are primarily related to the formation of carbon-nitrogen bonds in the N-heterocycle .
Comparación Con Compuestos Similares
SnAP DA Reagent can be compared with other SnAP reagents, such as:
tert-Butyl (3-aminopropyl)carbamate: This compound lacks the stannyl group and is used in different synthetic applications.
SnAP OA Reagent: Another SnAP reagent used for the synthesis of N-heterocycles.
SnAP Pip Reagent: Used for the synthesis of piperazines and morpholines.
The uniqueness of this compound lies in its ability to facilitate the formation of N-heterocycles under mild conditions, making it a valuable tool in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O2.3C4H9.Sn/c1-9(2,3)13-8(12)11(4)7-5-6-10;3*1-3-4-2;/h4-7,10H2,1-3H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXRAKGOXZKYBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCCN)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1577233-73-8 |
Source


|
| Record name | 1577233-73-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Diphenyl[1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B2414262.png)
![4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2414263.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2414267.png)

![N-cyclohexyl-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2414272.png)
![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)

![3-(4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2414276.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pentyloxy)benzamide](/img/structure/B2414278.png)
![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2414279.png)



